2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, trans
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can provide detailed information about the molecular structure .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reaction conditions, products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Research in the field has led to the synthesis and detailed examination of compounds structurally related to "2-(3-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, trans". For instance, the synthesis of N-(chlorophenyl)pyridinecarboxamides and their structural analysis through physicochemical studies and single crystal structures reveals insights into the electronic properties and interaction landscapes of these compounds. Such research facilitates the understanding of their molecular interactions, offering a foundation for further applications in various fields including material science and pharmaceuticals (Gallagher et al., 2022).
Antioxidant Activity
Compounds with structural similarities to "this compound" have been synthesized and evaluated for their antioxidant activities. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated potent antioxidant properties, with some compounds exhibiting significantly higher activity than known antioxidants such as ascorbic acid. This indicates potential applications in the development of new antioxidant agents (Tumosienė et al., 2019).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal applications of related compounds have been a significant area of study. Research into novel arylazothiazole disperse dyes containing selenium, for example, has shown that these compounds exhibit high efficiency in in vitro screenings for antioxidant, antitumor, and antimicrobial activities. The application of such compounds in dyeing polyester fibers suggests potential for creating biologically active fabrics (Khalifa et al., 2015).
Drug Synthesis and Evaluation
Further research has delved into the synthesis and biological evaluation of compounds for their potential as antidepressant and nootropic agents. The synthesis of Schiff's bases and 2-azetidinones and their evaluation for antidepressant activity showcases the therapeutic potential of these compounds. Notably, certain derivatives have demonstrated high activity in tests for antidepressant and nootropic effects, highlighting the role of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Thomas et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2R,3R)-2-(3-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-15-10(16)6-9(12(14)17)11(15)7-3-2-4-8(13)5-7/h2-5,9,11H,6H2,1H3,(H2,14,17)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGIIHVVYKHS-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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